Anthracene-1,2-bis(diazonium) diperchlorate
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Overview
Description
Anthracene-1,2-bis(diazonium) diperchlorate is a diazonium salt derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and photochemistry. The diazonium group is known for its reactivity, making this compound a valuable intermediate in the synthesis of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-1,2-bis(diazonium) diperchlorate typically involves the diazotization of anthracene-1,2-diamine. The process begins with the nitration of anthracene to form anthracene-1,2-dinitro, which is then reduced to anthracene-1,2-diamine. The diazotization reaction is carried out by treating anthracene-1,2-diamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of perchloric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. Industrial production would likely involve large-scale nitration, reduction, and diazotization processes, with careful control of reaction conditions to ensure safety and high yield.
Chemical Reactions Analysis
Types of Reactions
Anthracene-1,2-bis(diazonium) diperchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated anthracenes, hydroxylated anthracenes, and cyanoanthracenes.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: Anthracene-1,2-diamine.
Scientific Research Applications
Anthracene-1,2-bis(diazonium) diperchlor
Properties
CAS No. |
88375-29-5 |
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Molecular Formula |
C14H8Cl2N4O8 |
Molecular Weight |
431.1 g/mol |
IUPAC Name |
anthracene-1,2-didiazonium;diperchlorate |
InChI |
InChI=1S/C14H8N4.2ClHO4/c15-17-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)18-16;2*2-1(3,4)5/h1-8H;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI Key |
CUJPHZSBNCEEQO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3[N+]#N)[N+]#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
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